molecular formula C8H14ClNS B13519894 2-Methyl-2-(thiophen-3-yl)propan-1-aminehydrochloride

2-Methyl-2-(thiophen-3-yl)propan-1-aminehydrochloride

Cat. No.: B13519894
M. Wt: 191.72 g/mol
InChI Key: DROZRCLICYEOSX-UHFFFAOYSA-N
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Description

2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(thiophen-3-yl)propan-1-amine hydrochloride
  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • Thiopropamine

Uniqueness

2-Methyl-2-(thiophen-3-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H14ClNS

Molecular Weight

191.72 g/mol

IUPAC Name

2-methyl-2-thiophen-3-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C8H13NS.ClH/c1-8(2,6-9)7-3-4-10-5-7;/h3-5H,6,9H2,1-2H3;1H

InChI Key

DROZRCLICYEOSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CSC=C1.Cl

Origin of Product

United States

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